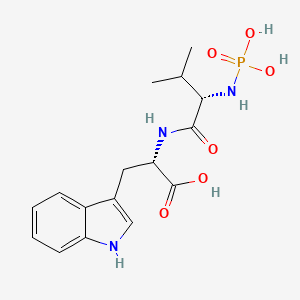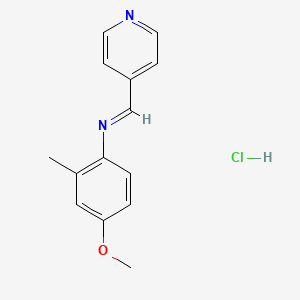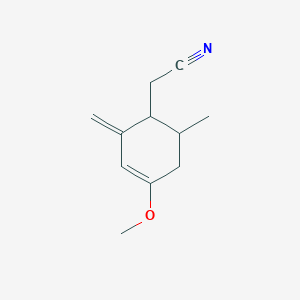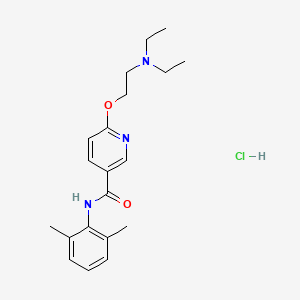
10-Hydroxyoctadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxyoctadecenoic acid is a hydroxy fatty acid that is derived from octadecenoic acid. It is characterized by the presence of a hydroxyl group at the 10th carbon position. This compound is part of the broader class of octadecanoids, which are lipid mediators involved in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Hydroxyoctadecenoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of fatty acid hydratases, which catalyze the addition of water to unsaturated fatty acids . Chemical synthesis methods include oxygenation, epoxidation, and ozonolysis .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high selectivity and environmentally friendly nature. For example, the biosynthesis of 10-Hydroxy-2-decenoic acid, a related compound, has been achieved using decanoic acid as a substrate via two-step whole-cell catalysis .
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxyoctadecenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
10-Hydroxyoctadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It plays a role in the mediation of biological processes such as inflammation and immune regulation.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antibacterial properties.
Industry: It is used in the production of polymers, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Hydroxyoctadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a lipid mediator, influencing processes such as nociception, tissue modulation, and cell proliferation . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
10-Hydroxyoctadecenoic acid can be compared with other hydroxy fatty acids such as 10-Hydroxydecanoic acid and 10-Hydroxy-2-decenoic acid . While these compounds share similar structural features, this compound is unique due to its specific hydroxylation at the 10th carbon position and its role in lipid mediation .
List of Similar Compounds
- 10-Hydroxydecanoic acid
- 10-Hydroxy-2-decenoic acid
- 10-Hydroxyoctadecanoate
Propiedades
Número CAS |
80110-77-6 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(E)-10-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21)/b16-13+ |
Clave InChI |
AMPZNWGEMPXFMM-DTQAZKPQSA-N |
SMILES isomérico |
CCCCCCCCC(CCCCCC/C=C/C(=O)O)O |
SMILES canónico |
CCCCCCCCC(CCCCCCC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)


![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)

![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)

![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)


